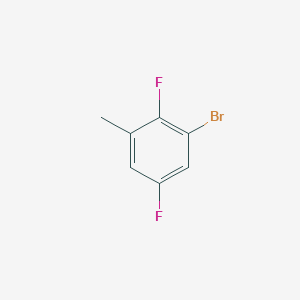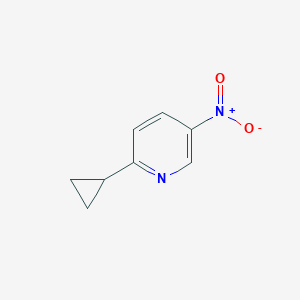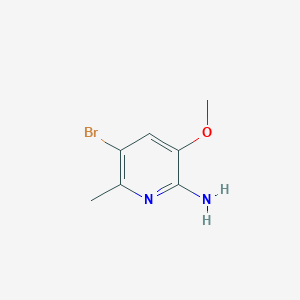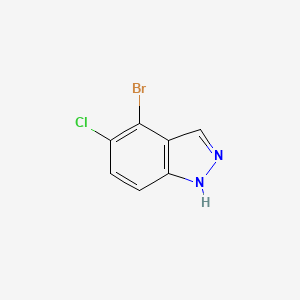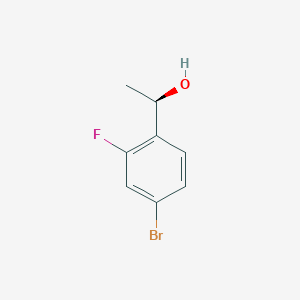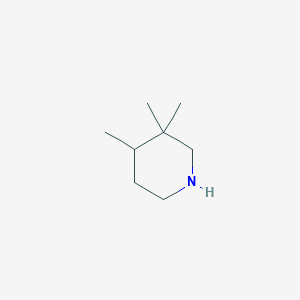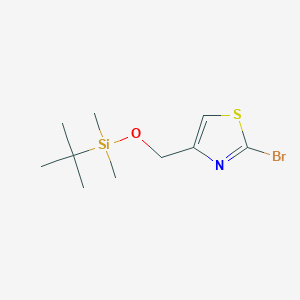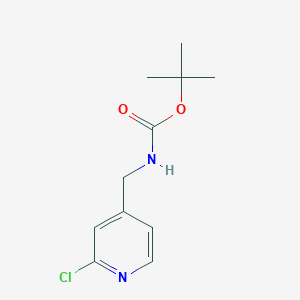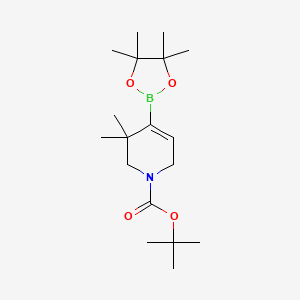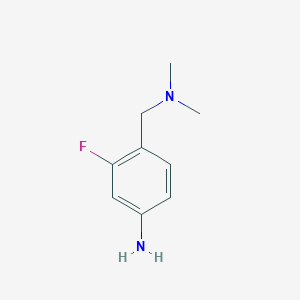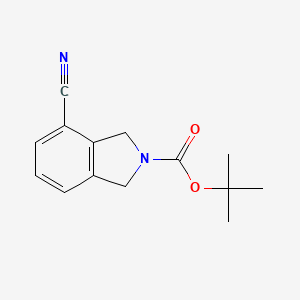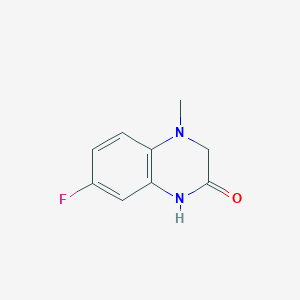
7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
描述
7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with the molecular formula C9H9FN2O . It is used in scientific research for its versatile applications in drug development and materials synthesis.
Molecular Structure Analysis
The molecular structure of 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 180.18 .科学研究应用
Antibacterial Properties
- Fluoroquinolones, a major class including quinolones and naphthyridones derivatives, are identified for their potent antibacterial activities against both Gram-positive and Gram-negative bacteria. A study detailed a structure-activity relationship revealing that specific substitutions on the quinolone nucleus significantly enhance antibacterial activity (Kuramoto et al., 2003).
Photophysics and Photostability
- The photophysics of fluorinated quinolones, known for their therapeutic applications as antibacterials and their phototoxicity, were studied. These compounds undergo defluorination upon light exposure, a process potentially linked to their phototoxic effects (Fasani et al., 1999).
Pharmacokinetics and Drug Interactions
- The chemical structure of fluoroquinolones influences their interactions with other drugs and pharmacokinetic profiles. Structural elements such as bulky substituents at specific positions on the quinolone nucleus affect the degree of interaction with drugs like theophylline and the bioavailability when administered with metallic ion-containing drugs (Mizuki et al., 1996).
Antituberculosis Activity
- New quinoxaline derivatives have been synthesized with selective activity against Mycobacterium tuberculosis, indicating potential for developing novel antituberculosis agents. Certain derivatives exhibited low cytotoxicity and high selectivity, making them promising lead compounds for further research (Vicente et al., 2009).
Enzyme Substrate Applications
- A comparative study of synthesized and commercial substrates for horseradish peroxidase revealed that certain dihydroquinoxalin-2(1H)-one derivatives could serve as potential substrates, offering insights into enzyme catalysis and detection methods (Li & Townshend, 1997).
Fluorophore Characteristics
- Derivatives of dihydroquinoxalin-2(1H)-one have been explored for their photophysical characteristics, demonstrating potential as highly sensitive and selective fluorogenic probes for various applications, including detecting α-dicarbonyl compounds in chemical and biological systems (Hara et al., 1988).
属性
IUPAC Name |
7-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHJQEALGKKBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



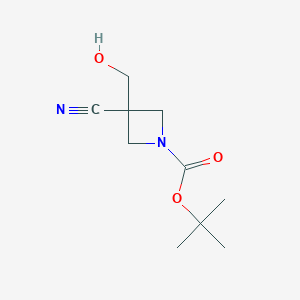
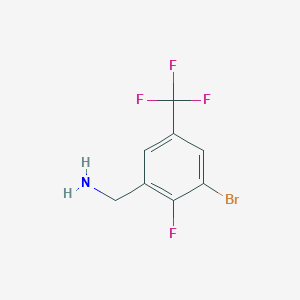
![[2,4'-Bipyridin]-5-ylmethanamine](/img/structure/B1526050.png)
